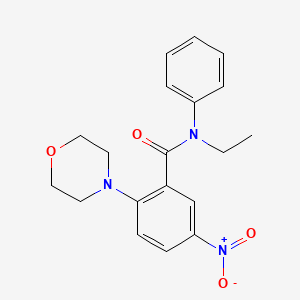
N-ethyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide
Overview
Description
N-ethyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide: is a synthetic organic compound characterized by its complex molecular structure It is composed of a benzamide core with various functional groups, including a nitro group, a morpholine ring, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of a benzene derivative to introduce the nitro group, followed by the formation of the benzamide core through amide bond formation. The morpholine ring is then introduced via nucleophilic substitution reactions. The final step involves the ethylation of the amide nitrogen to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in N-ethyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Introduction of various alkyl or acyl groups to the morpholine ring.
Scientific Research Applications
Chemistry: N-ethyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: In industrial applications, this compound may be used in the development of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-ethyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially affecting cellular redox balance. The morpholine ring may interact with biological receptors or enzymes, modulating their activity. The compound’s overall structure allows it to fit into specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
- N-ethyl-2-methyl-2-propanamine
- N-(4-methoxyphenyl)-2-(4-morpholinyl)nicotinamide
- N-ethyl-2-{4-[2-(methylsulfanyl)-6-{[4-(4-morpholinyl)phenyl]amino}-4-pyrimidinyl]-1-piperazinyl}
Uniqueness: N-ethyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both a nitro group and a morpholine ring allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research fields.
Properties
IUPAC Name |
N-ethyl-2-morpholin-4-yl-5-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-21(15-6-4-3-5-7-15)19(23)17-14-16(22(24)25)8-9-18(17)20-10-12-26-13-11-20/h3-9,14H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBDESSVUXUHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-({[4-(tetrahydrofuran-2-yl)butyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B4139640.png)
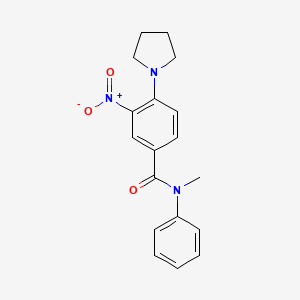
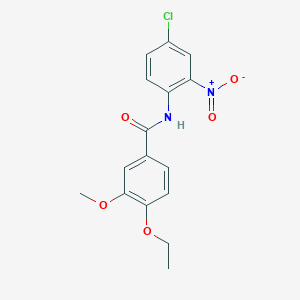
![N-[2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4139658.png)
![2-HYDROXY-7-PROPYL-5H,7H,8H-PYRANO[4,3-B]PYRIDINE-3-CARBOXYLIC ACID](/img/structure/B4139666.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4139674.png)
![5-isonicotinoyl-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4139684.png)
![Methyl 2-[6-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]pyridazin-3-yl]oxyacetate](/img/structure/B4139686.png)
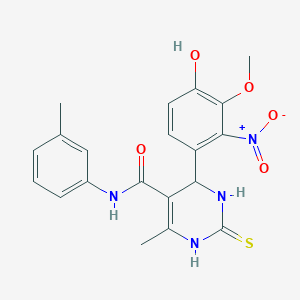
![N,2-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B4139699.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B4139729.png)

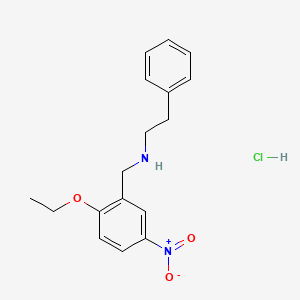
![N-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B4139747.png)
